molecular formula C17H17BBrNO3 B12536733 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-28-7

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide

Cat. No.: B12536733
CAS No.: 784146-28-7
M. Wt: 374.0 g/mol
InChI Key: AQPWXUJKNILIDG-UHFFFAOYSA-M
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Description

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound with the molecular formula C17H17BNO3·Br. It is known for its unique structure, which includes a boron atom attached to a phenyl group, a methoxy group on the quinoline ring, and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

    Time: Reaction times can vary but often range from several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the boron-containing moiety.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.

Scientific Research Applications

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.

    1-[(2-Boronophenyl)methyl]-6-hydroxyquinolin-1-ium bromide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a fluorescent probe and its ability to interact with specific molecular targets .

Properties

CAS No.

784146-28-7

Molecular Formula

C17H17BBrNO3

Molecular Weight

374.0 g/mol

IUPAC Name

[2-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C17H17BNO3.BrH/c1-22-15-8-9-17-13(11-15)6-4-10-19(17)12-14-5-2-3-7-16(14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1

InChI Key

AQPWXUJKNILIDG-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-]

Origin of Product

United States

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